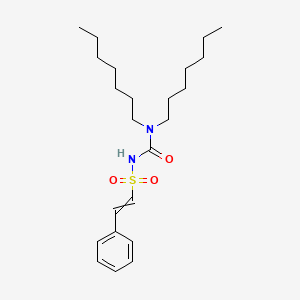
N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to a phenylethene backbone and a diheptylcarbamoyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide typically involves multiple steps:
Formation of the Phenylethene Backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the phenylethene structure.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Attachment of the Diheptylcarbamoyl Moiety: This step involves the reaction of the intermediate compound with diheptyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving sulfonamide-sensitive enzymes.
Medicine: Due to its structural similarity to certain drug molecules, it may be explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The sulfonamide group can interact with enzymes that have sulfonamide-sensitive active sites, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways that rely on the activity of these enzymes, leading to a disruption of normal cellular processes.
相似化合物的比较
- N-(Dihexylcarbamoyl)-2-phenylethene-1-sulfonamide
- N-(Dioctylcarbamoyl)-2-phenylethene-1-sulfonamide
- N-(Dipentylcarbamoyl)-2-phenylethene-1-sulfonamide
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain in the carbamoyl moiety. N-(Diheptylcarbamoyl)-2-phenylethene-1-sulfonamide has a heptyl chain, while the similar compounds have hexyl, octyl, or pentyl chains.
- Uniqueness: The heptyl chain in this compound may confer unique physicochemical properties, such as solubility and hydrophobicity, which can influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
56753-51-6 |
|---|---|
分子式 |
C23H38N2O3S |
分子量 |
422.6 g/mol |
IUPAC 名称 |
1,1-diheptyl-3-(2-phenylethenylsulfonyl)urea |
InChI |
InChI=1S/C23H38N2O3S/c1-3-5-7-9-14-19-25(20-15-10-8-6-4-2)23(26)24-29(27,28)21-18-22-16-12-11-13-17-22/h11-13,16-18,21H,3-10,14-15,19-20H2,1-2H3,(H,24,26) |
InChI 键 |
CRAMTAZRWJREAS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCN(CCCCCCC)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


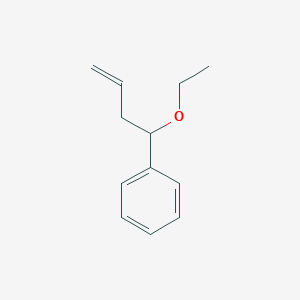
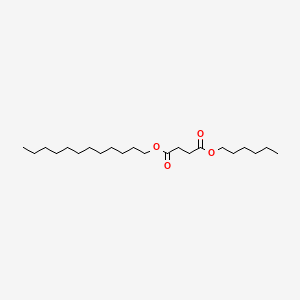
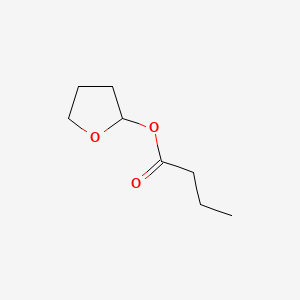
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
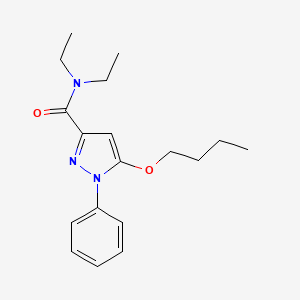
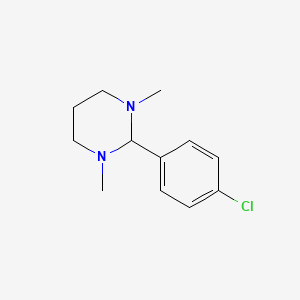
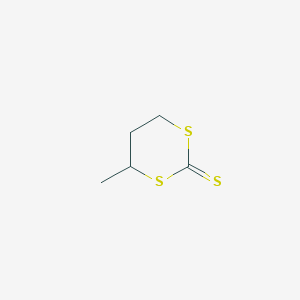
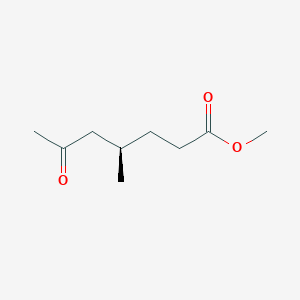
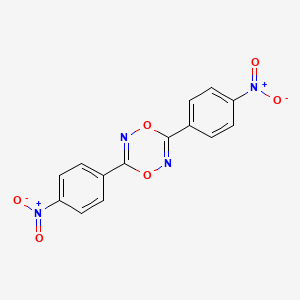
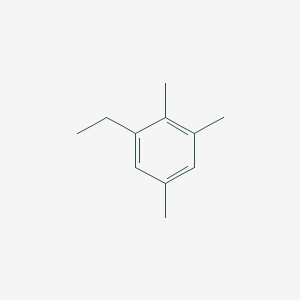

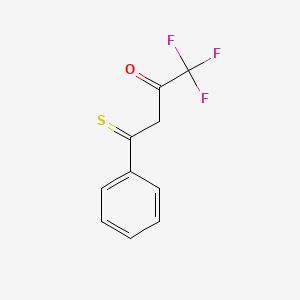
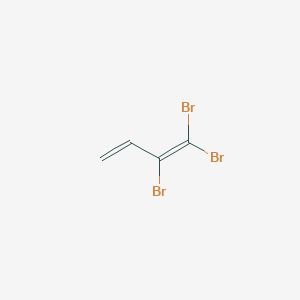
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
